2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine
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Overview
Description
2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted imidazole and a pyrazine derivative, the reaction can be facilitated by using catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the imidazole and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays and studies involving enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme or modulating a receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-2-yl)pyrazine
- 2-(1-methyl-1H-imidazol-4-yl)-3-(piperidin-3-yl)pyrazine
- 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-4-yl)pyrazine
Uniqueness
Compared to similar compounds, 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine exhibits unique properties due to the specific positioning of the imidazole and pyrazine rings. This unique structure can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-methylimidazol-4-yl)-3-piperidin-3-ylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-18-9-15-8-11(18)13-12(16-5-6-17-13)10-3-2-4-14-7-10/h5-6,8-10,14H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XASLQSXOSABSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=NC=CN=C2C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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